5-bromo-4-fluoro-1-methyl-1H-pyrazole

説明

Molecular Structure and Classification

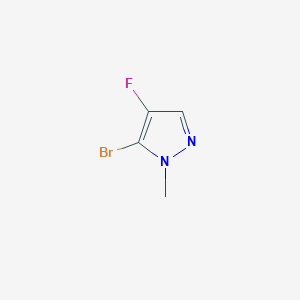

5-Bromo-4-fluoro-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The molecular formula is C₄H₄BrFN₂ , with a molecular weight of 178.99 g/mol . The substituents are positioned as follows:

- Bromine at the 5-position

- Fluorine at the 4-position

- Methyl group at the 1-position

The SMILES notation (Cn1ncc(c1Br)F ) and IUPAC name (This compound ) unambiguously define its structure. Its planar aromatic system and electron-withdrawing halogens contribute to distinct electronic properties, making it a valuable intermediate in medicinal chemistry.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄BrFN₂ | |

| Molecular Weight | 178.99 g/mol | |

| CAS Registry Number | 1935264-08-6 | |

| Topological Polar Surface Area | 17.82 Ų | |

| Partition Coefficient (LogP) | 1.32 |

Nomenclature and Identification Parameters

The compound is systematically named using IUPAC rules:

- Root : Pyrazole (five-membered ring with two adjacent nitrogen atoms)

- Substituents : Bromo (position 5), fluoro (position 4), methyl (position 1)

Key identifiers include:

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of 5-pyrazolone derivatives. The unsubstituted pyrazole was first isolated by Eduard Buchner in 1889 via decarboxylation of pyrazole-3,4,5-tricarboxylic acid. Halogenated pyrazoles emerged later, with bromo- and fluoro-substituted variants gaining prominence in the 21st century for their enhanced bioactivity and stability.

The introduction of This compound represents a modern advancement in pyrazole functionalization, leveraging halogen atoms to modulate electronic properties and binding affinities in drug design. Its development aligns with trends in fluorinated pharmaceutical agents, which constitute ~30% of FDA-approved drugs due to fluorine’s electronegativity and metabolic stability.

Physicochemical Properties

The compound exhibits the following key properties:

- Solubility : Predominantly lipophilic (LogP = 1.32), with limited aqueous solubility.

- Stability : Stable under inert atmospheres at 2–8°C, but susceptible to photodegradation.

- Spectroscopic Data :

- ¹H NMR (predicted): δ 2.5 ppm (methyl singlet), 7.8 ppm (pyrazole proton)

- IR : Peaks at 670 cm⁻¹ (C-Br stretch) and 1,250 cm⁻¹ (C-F stretch)

Thermogravimetric analysis (TGA) data are absent in literature, highlighting a gap in characterization. The compound’s planar structure and halogen substituents facilitate π-π stacking and halogen bonding, critical for interactions in biological systems.

特性

IUPAC Name |

5-bromo-4-fluoro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHUJWQVOJTUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935264-08-6 | |

| Record name | 5-bromo-4-fluoro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-1-methyl-1H-pyrazole typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the brominating agent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions .

化学反応の分析

Types of Reactions

5-bromo-4-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound is utilized in creating various heterocyclic derivatives, which are fundamental in synthetic methodologies.

- Reactivity Studies : Its unique halogen substituents allow for extensive studies on reactivity patterns and mechanisms in organic synthesis.

Biology

- Antimicrobial Activity : Research indicates that 5-bromo-4-fluoro-1-methyl-1H-pyrazole exhibits potent antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Related pyrazole compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications for this compound in inflammatory diseases.

Medicine

- Drug Development : The compound is integral in synthesizing pharmaceutical agents targeting specific enzymes or receptors. It has been investigated for its anticancer properties, with studies demonstrating significant inhibition of cancer cell proliferation .

- Enzyme Inhibition : It serves as a precursor for designing enzyme inhibitors, particularly those involved in metabolic pathways related to cancer and other diseases.

Industry

- Agrochemical Production : The compound is utilized in developing agrochemicals, contributing to the formulation of herbicides and pesticides that enhance agricultural productivity.

- Specialty Chemicals : Its chemical properties make it suitable for producing various specialty chemicals used in different industrial processes.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

作用機序

The mechanism of action of 5-bromo-4-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects . The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

類似化合物との比較

Table 1: Substituent Comparison of Pyrazole Derivatives

Halogen Substitution Effects

- Bromine vs.

- Fluorine vs. Nitro Groups : Fluorine at C4 (in the target compound) reduces electron density compared to nitro-substituted analogs (e.g., 5-bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole), which may alter reactivity in nucleophilic aromatic substitution .

Electronic and Steric Impacts

- Trifluoromethyl (CF₃) Groups : The presence of CF₃ at C5 (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole) introduces strong electron-withdrawing effects, increasing resistance to metabolic degradation compared to the fluorine-substituted target compound .

- Methoxy and Difluoromethyl Groups : Methoxymethyl (CH₂OCH₃) and difluoromethyl (CF₂H) substituents (e.g., compound in ) enhance solubility and bioavailability, addressing limitations of the target compound in drug delivery.

生物活性

5-Bromo-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which influence its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H4BrF N3, with a molecular weight of approximately 178.99 g/mol. The presence of halogen atoms (bromine and fluorine) contributes to its reactivity and potential as a pharmacological agent. The compound's structure allows for various chemical interactions, making it a candidate for further investigation in medicinal chemistry.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit various enzymes involved in critical biochemical pathways, including oxidative phosphorylation and ATP exchange reactions.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways and metabolic processes. For instance, pyrazole derivatives have shown potential as modulators for receptors linked to inflammation and cancer .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives have demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, with some studies indicating that it can inhibit key inflammatory mediators .

- Antimicrobial Activity : There is emerging evidence that pyrazole derivatives can exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

| Study | Compound Tested | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |

| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Antitumor |

| Cankara et al. (2022) | Pyrazole amide derivatives | HCT116 | 1.1 | Cytotoxic |

These studies highlight the potential of pyrazole compounds in cancer therapy and their ability to induce apoptosis in malignant cells.

Future Directions

The unique properties of this compound open avenues for future research:

- Synthesis of Derivatives : Further exploration into synthesizing derivatives with modified substituents could enhance biological activity and selectivity against specific targets.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with cellular targets will provide insights into its pharmacological potential.

- Clinical Trials : Given the promising preclinical data, advancing this compound into clinical trials could establish its efficacy and safety profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for 5-bromo-4-fluoro-1-methyl-1H-pyrazole?

- Methodological Answer : Synthesis typically involves halogenation and functional group substitution. For example, bromination of a fluorinated pyrazole precursor can be achieved using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60–80°C for 6–8 hours, followed by purification via column chromatography . Key parameters include solvent polarity (e.g., DMSO enhances bromine reactivity) and temperature control to avoid side reactions like dehalogenation . Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions, with fluorine splitting patterns aiding in structural elucidation .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking, halogen bonding) using single-crystal diffraction. For example, fluorinated pyrazoles often exhibit dihedral angles <30° between aromatic rings, influencing solid-state reactivity .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~193.02 g/mol) and detect isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. chlorine, methyl vs. benzyl groups) alter reactivity and biological activity?

- Methodological Answer :

- Electrophilic substitution : Bromine’s higher atomic radius and polarizability enhance susceptibility to nucleophilic attack compared to chlorine, as shown in Suzuki coupling studies of analogous pyrazoles .

- Biological activity : Fluorine and bromine synergistically improve lipophilicity (logP ~2.1), enhancing membrane permeability. For instance, 5-bromo-4-fluoro derivatives show 3–5× higher antifungal activity (MIC = 8–16 µg/mL against Candida albicans) compared to non-halogenated analogs .

- Structure-activity relationship (SAR) : Methyl groups at the 1-position reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Q. How can crystallographic data resolve contradictions in reported biological targets?

- Methodological Answer :

- Hydrogen bonding networks : In crystal structures, N–H···O/F interactions (bond lengths ~2.8–3.2 Å) suggest potential binding motifs for enzymes like carbonic anhydrase or kinase targets .

- Discrepancy analysis : Conflicting reports on antibacterial vs. antifungal efficacy may arise from crystallization solvents (e.g., methanol stabilizes zwitterionic forms, altering bioactivity). Validate via comparative assays in aqueous vs. DMSO solutions .

Q. What strategies mitigate side reactions during functionalization (e.g., Suzuki coupling, amination)?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to minimize dehalogenation; optimize ligand ratios (1:2 Pd:ligand) for bromine retention .

- Temperature control : Maintain reactions at 50–60°C for amination to prevent decomposition of the fluoromethyl group .

- Protecting groups : Temporarily protect the pyrazole N–H with tert-butoxycarbonyl (Boc) during multi-step syntheses to avoid unintended ring opening .

Data Contradictions and Resolution

- Issue : Varying reported yields (40–75%) for bromination steps.

- Resolution : Trace moisture in solvents can hydrolyze intermediates; use molecular sieves (3Å) in DMSO to maintain anhydrous conditions .

- Issue : Discrepancies in enzyme inhibition (IC₅₀) values across studies.

- Resolution : Standardize assay protocols (e.g., pre-incubation time, ATP concentration) to account for time-dependent inhibition observed in fluorinated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。